molecular formula C9H9NO B13144302 4-Ethynyl-2-methoxy-3-methylpyridine

4-Ethynyl-2-methoxy-3-methylpyridine

Cat. No.: B13144302
M. Wt: 147.17 g/mol
InChI Key: RDIVEDHHUOSBNK-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxy-3-methylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of an ethynyl group at the fourth position, a methoxy group at the second position, and a methyl group at the third position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-methoxy-3-methylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or aminated pyridine derivatives.

Scientific Research Applications

4-Ethynyl-2-methoxy-3-methylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methoxy-3-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy and methyl groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-Methoxy-3-(trimethylsilyl)ethynylpyridin-2-amine
  • 2-Methoxy-4-methylpyridine
  • 2-Hydroxy-4-methylpyridine

Comparison: 4-Ethynyl-2-methoxy-3-methylpyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the ethynyl group at the fourth position enhances its ability to participate in coupling reactions, while the methoxy group at the second position influences its electronic properties and reactivity.

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

4-ethynyl-2-methoxy-3-methylpyridine

InChI

InChI=1S/C9H9NO/c1-4-8-5-6-10-9(11-3)7(8)2/h1,5-6H,2-3H3

InChI Key

RDIVEDHHUOSBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC)C#C

Origin of Product

United States

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